molecular formula C34H37N3O2 B12550271 N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide CAS No. 143766-91-0

N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide

Cat. No.: B12550271
CAS No.: 143766-91-0
M. Wt: 519.7 g/mol
InChI Key: JRZLNNKDZHLNIV-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide is a synthetic compound of interest in medicinal and organic chemistry research. Its structure, featuring multiple dibenzylamino and propanamide groups, suggests potential utility as a building block or intermediate in the synthesis of more complex molecules. The dibenzyl protective group is a critical feature in synthetic chemistry, demonstrated to be essential for achieving high yields and stereoselectivity in key reactions, such as the Mitsunobu cyclization used to form beta-lactam rings . Beta-lactams are of paramount importance as they form the core structure of the most broadly used antibacterial agents (e.g., penicillins, cephalosporins, and monobactams) and also exhibit other pharmacological activities, including cholesterol absorption inhibition . Furthermore, compounds with similar N,N-disubstituted amino propionamide structures are investigated for their potential as cholesteryl ester transfer protein (CETP) inhibitors , which are a therapeutic target for managing cardiovascular diseases and atherosclerosis. This product is intended for research purposes only, specifically for use in proteomics and the development of novel synthetic pathways for pharmacologically active compounds. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

143766-91-0

Molecular Formula

C34H37N3O2

Molecular Weight

519.7 g/mol

IUPAC Name

N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide

InChI

InChI=1S/C34H37N3O2/c38-33(36(25-29-13-5-1-6-14-29)26-30-15-7-2-8-16-30)21-23-35-24-22-34(39)37(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-20,35H,21-28H2

InChI Key

JRZLNNKDZHLNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCNCCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Structural Components and Synthetic Strategy

The compound comprises:

  • N,N-Dibenzyl-protected amine : Central propanamide backbone.
  • 3-(Dibenzylamino)-3-oxopropyl group : Side chain with a ketone and dibenzylamine moiety.

The synthesis typically follows a stepwise approach :

  • Protection of amines : Introduction of benzyl groups via alkylation or reductive amination.
  • Amide bond formation : Coupling of intermediates using carbodiimide-based reagents.
  • Side chain functionalization : Incorporation of the 3-oxopropyl-dibenzylamino group.

Key Preparation Methods

Stepwise Synthesis via Peptide Chemistry

A convergent approach inspired by polyamide synthesis and peptide coupling techniques is commonly employed.

Step A: Preparation of N,N-Dibenzyl-3-Aminopropanamide
  • Starting Material : 3-Aminopropanamide.
  • Protection with Benzyl Groups :
    • React with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF.
    • Conditions : Room temperature to reflux (12–24 hours).
  • Purification : Recrystallization from ethanol or chromatography.
Step B: Introduction of the 3-(Dibenzylamino)-3-Oxopropyl Group
  • Activation of the Amine :
    • Treat N,N-dibenzyl-3-aminopropanamide with a coupling agent (e.g., EDC/HOBt) to activate the amine.
  • Coupling with a Ketone Intermediate :
    • React with a pre-synthesized 3-(dibenzylamino)-3-oxopropyl acid chloride or ester.
    • Conditions : Dichloromethane (DCM) or THF at 0°C to room temperature.
Step C: Final Deprotection (If Required)
  • Hydrogenolysis : Use Pd/C in ethanol to remove benzyl groups, though this step may be omitted if full protection is desired.

Alternative Route: Mitsunobu Reaction

For regioselective bond formation, the Mitsunobu reaction may be adapted:

  • Substrate Preparation :
    • Alcohol Intermediate : Synthesize 3-(dibenzylamino)-3-hydroxypropanamide.
  • Mitsunobu Conditions :
    • React with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.
    • Yield : Moderate (40–60%), depending on steric hindrance.

Reaction Optimization and Challenges

Steric Hindrance and Solvent Selection

The dibenzyl groups introduce significant steric bulk, necessitating polar aprotic solvents (e.g., DMF, DMSO) for efficient amide bond formation.

Controlled Deprotection

Benzyl groups are typically removed via catalytic hydrogenation (H₂/Pd-C), but partial deprotection may be avoided if full protection is required.

Experimental Data and Conditions

Step Reagents/Conditions Key Observations
Amine Protection Benzyl bromide, K₂CO₃, DMF, 60°C, 12h High yield (85–90%); Requires anhydrous conditions.
Amide Coupling EDC/HOBt, DCM, 0°C → RT, 4h Critical for minimizing side reactions.
Mitsunobu Reaction PPh₃/DEAD, THF, RT, 6h Lower yield due to steric effects.
Deprotection Pd/C (10%), EtOH, H₂ (1 atm), 2h Complete removal of benzyl groups.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Peptide Coupling High regioselectivity; Scalable. Multi-step process; Cost of coupling agents.
Mitsunobu Reaction Direct C–N bond formation. Moderate yield; Requires inert atmosphere.

Chemical Reactions Analysis

N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound is distinguished by its four benzyl groups , which confer extreme hydrophobicity and steric bulk compared to sulfonamide-containing compound 18 or hydroxylated benzamide derivatives .
  • The indole-containing compound 8 () shares tertiary amide functionality but introduces aromatic heterocycles (indole) and alicyclic chains (cycloheptyl), which may influence biological activity .
2.3. Spectroscopic and Analytical Data
  • Target Compound : Characterization likely includes ¹H/¹³C NMR (aromatic protons at ~7 ppm, amide carbonyls at ~165–170 ppm) and IR (amide I/II bands at ~1650/1550 cm⁻¹) .
  • Compound 19 (related to 18): ¹³C-NMR shows pyrrole ring carbons at 102.84 and 126.69 ppm and methyl groups at 10.91 ppm, contrasting with the target’s benzyl-dominated spectrum .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Confirmed by X-ray crystallography , highlighting its compact, hydrogen-bond-capable structure .

Critical Notes and Limitations

  • Nomenclature Conflicts: The target’s synonym (3,3'-Azanediylbis(N,N-dibenzylpropanamide)) violates IUPAC’s preference for multiplicative naming over conjunctive approaches .
  • Data Gaps : Detailed synthetic procedures and biological data for the target compound are absent in the evidence, limiting comparative analysis .
  • Functional Group Impact : The target’s hydrophobicity may reduce solubility in aqueous systems, unlike sulfonamide or hydroxylated analogs .

Biological Activity

N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide, with the CAS number 143766-91-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C34H37N3O2
  • Molecular Weight : 519.687 g/mol
  • Structure : The compound features a complex structure that includes dibenzylamine moieties and a propanamide backbone, which may contribute to its biological activities.

Biological Activity Overview

The primary focus of research on this compound has been its cytotoxicity against cancer cells and its potential as an antimicrobial agent.

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic effects against various human malignant cell lines. For instance, the compound has shown promising results in inhibiting the growth of promyelocytic leukemia HL-60 cells and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4).

Cell LineIC50 Value (µM)Reference
HL-600.60
HSC-20.05
HCT116 (Colon)0.50

The mechanisms through which this compound exerts its cytotoxic effects are multifaceted:

  • Apoptosis Induction : The compound activates caspases-3 and -7, which are critical mediators in the apoptotic pathway.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their proliferation.
  • DNA Damage : The cleavage of poly(ADP-ribose) polymerase (PARP1) indicates that the compound may induce DNA damage, leading to increased cell death.

Case Studies

A notable study investigated the effects of N,N-dibenzyl derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity and selectivity towards malignant versus non-malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity. A computational docking study suggested potential interactions with bacterial DNA gyrase, indicating a possible mechanism for its antimicrobial effects .

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